![molecular formula C25H38S2 B13959844 7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13959844.png)
7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene: is a complex organic compound with a unique structure that includes multiple rings and sulfur atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dioctyl-3,11-dithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of such complex organic compounds generally involves scalable processes that can be optimized for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce this compound on a larger scale .
化学反応の分析
Types of Reactions: 7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
科学的研究の応用
Chemistry: In chemistry, 7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is studied for its unique electronic properties and potential use in organic semiconductors .
Biology: While its biological applications are less explored, the compound’s sulfur-containing structure may offer potential in biochemical research and drug development .
Industry: In industry, the compound is investigated for its potential in creating advanced materials, such as conductive polymers and organic light-emitting diodes (OLEDs) .
作用機序
The mechanism by which 7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene exerts its effects is primarily related to its electronic structure. The compound’s multiple rings and sulfur atoms allow it to participate in various electronic interactions, making it suitable for use in electronic devices. The molecular targets and pathways involved in its action are still under investigation, with a focus on understanding its behavior in different chemical environments .
類似化合物との比較
- 7,7-dimethyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- 4,4-Di-n-octyldithieno[3,2-b:2,3-d’]silole
Uniqueness: 7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is unique due to its specific arrangement of octyl groups and sulfur atoms, which impart distinct electronic properties. Compared to similar compounds, it may offer advantages in terms of stability and performance in electronic applications.
特性
分子式 |
C25H38S2 |
|---|---|
分子量 |
402.7 g/mol |
IUPAC名 |
7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C25H38S2/c1-3-5-7-9-11-13-17-25(18-14-12-10-8-6-4-2)21-15-19-26-23(21)24-22(25)16-20-27-24/h15-16,19-20H,3-14,17-18H2,1-2H3 |
InChIキー |
ZHQIPOYTDLIYFA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C3=C1C=CS3)SC=C2)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


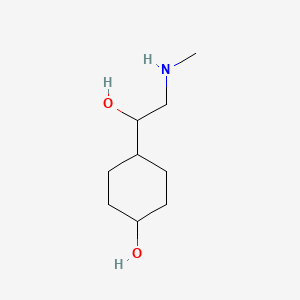
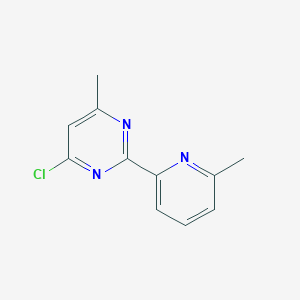
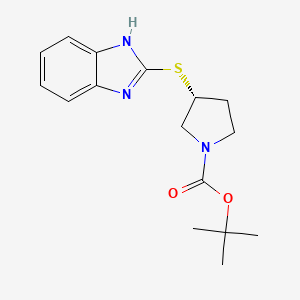
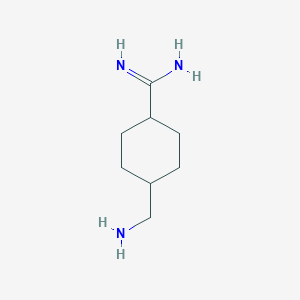
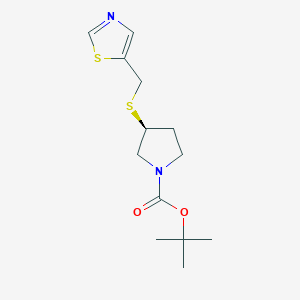
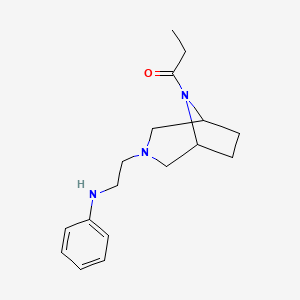
![ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13959803.png)
![2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)

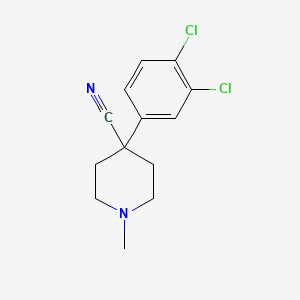
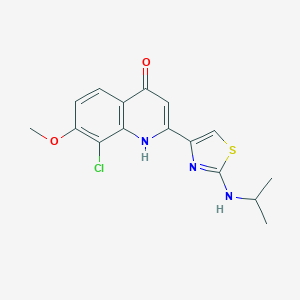
![1H-pyrazolo[1,5-a]benzimidazol-2-amine](/img/structure/B13959837.png)
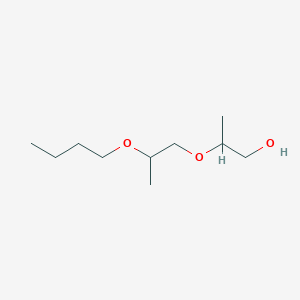
![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
